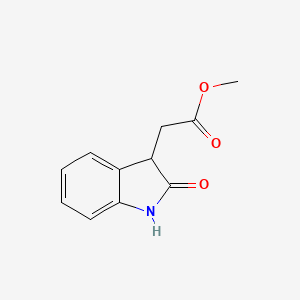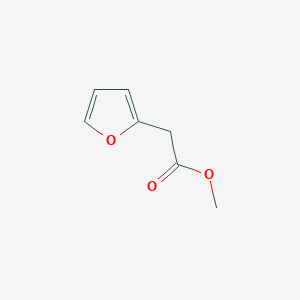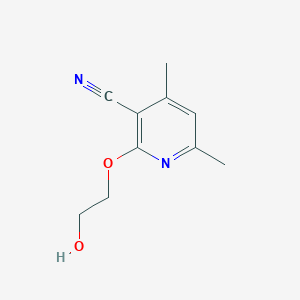
N,N-二乙基-4-乙炔基苯胺
概述
描述
N,N-Diethyl-4-ethynylaniline is an organic compound with the molecular formula C12H15N It is characterized by the presence of an ethynyl group attached to the para position of an aniline ring, which is further substituted with two ethyl groups on the nitrogen atom
科学研究应用
N,N-Diethyl-4-ethynylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
Mode of Action
It’s known that the compound can participate in surface plasmon photocatalytic reactions on metal surfaces . This suggests that it may interact with its targets through a catalytic process, leading to changes in the target molecules .
Biochemical Pathways
Given its involvement in surface plasmon photocatalytic reactions, it’s plausible that it may influence pathways related to these reactions .
Result of Action
Its involvement in surface plasmon photocatalytic reactions suggests that it may induce changes at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N,N-Diethyl-4-ethynylaniline. For instance, the compound’s storage temperature is recommended to be between 2-8°C in a dry environment . This suggests that temperature and humidity could potentially affect its stability and efficacy.
生化分析
Biochemical Properties
N,N-Diethyl-4-ethynylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between N,N-Diethyl-4-ethynylaniline and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, N,N-Diethyl-4-ethynylaniline can interact with proteins such as albumin, which serves as a carrier protein in the bloodstream, facilitating the transport of the compound to different tissues .
Cellular Effects
N,N-Diethyl-4-ethynylaniline exerts various effects on different types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation by interfering with cell signaling pathways such as the epidermal growth factor receptor (EGFR) pathway. This inhibition leads to a decrease in gene expression related to cell growth and division. Furthermore, N,N-Diethyl-4-ethynylaniline can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of N,N-Diethyl-4-ethynylaniline involves its binding interactions with specific biomolecules. For instance, the compound can bind to the active site of cytochrome P450 enzymes, leading to either competitive inhibition or activation of the enzyme’s activity. This binding is facilitated by the ethynyl group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site. Additionally, N,N-Diethyl-4-ethynylaniline can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in cell growth and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Diethyl-4-ethynylaniline have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to N,N-Diethyl-4-ethynylaniline can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and metabolic processes. These temporal effects are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of N,N-Diethyl-4-ethynylaniline vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which N,N-Diethyl-4-ethynylaniline exerts its desired biochemical effects without causing significant toxicity. These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications .
Metabolic Pathways
N,N-Diethyl-4-ethynylaniline is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, resulting in the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites within the cell. Understanding the metabolic pathways of N,N-Diethyl-4-ethynylaniline is essential for elucidating its overall biochemical effects and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, N,N-Diethyl-4-ethynylaniline is transported and distributed through interactions with transporters and binding proteins. Albumin, a major carrier protein in the bloodstream, plays a key role in the transport of N,N-Diethyl-4-ethynylaniline to various tissues. Additionally, the compound can interact with specific transporters on the cell membrane, facilitating its uptake into cells. The distribution of N,N-Diethyl-4-ethynylaniline within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
The subcellular localization of N,N-Diethyl-4-ethynylaniline is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. These targeting signals are often mediated by specific amino acid sequences or modifications that facilitate the localization of N,N-Diethyl-4-ethynylaniline to its site of action within the cell .
准备方法
Synthetic Routes and Reaction Conditions: N,N-Diethyl-4-ethynylaniline can be synthesized through several methods. One common approach involves the alkylation of 4-ethynylaniline with diethylamine. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of N,N-Diethyl-4-ethynylaniline.
Industrial Production Methods: Industrial production of N,N-Diethyl-4-ethynylaniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions: N,N-Diethyl-4-ethynylaniline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or organolithium reagents can be used in the presence of appropriate solvents.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted aniline derivatives.
相似化合物的比较
N,N-Diethyl-4-methylaniline: Similar structure but with a methyl group instead of an ethynyl group.
N,N-Diethyl-4-aminobenzene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
N,N-Diethyl-4-ethynylbenzene: Similar but lacks the amino group, affecting its chemical and biological properties.
Uniqueness: N,N-Diethyl-4-ethynylaniline is unique due to the presence of both ethynyl and diethylamino groups, which confer distinct reactivity and potential applications. The ethynyl group allows for versatile chemical modifications, while the diethylamino group enhances its solubility and interaction with biological targets.
属性
IUPAC Name |
N,N-diethyl-4-ethynylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-4-11-7-9-12(10-8-11)13(5-2)6-3/h1,7-10H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCACOCJKPPSMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465720 | |
| Record name | 4'-Diethylaminophenyl acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41876-70-4 | |
| Record name | 4'-Diethylaminophenyl acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethyl-4-ethynylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B1312758.png)



![1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1312770.png)
![tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1312774.png)





![6-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1312783.png)


